molecular formula C6H15NO B8784010 N-hexylhydroxylamine CAS No. 90422-09-6

N-hexylhydroxylamine

Cat. No.: B8784010
CAS No.: 90422-09-6
M. Wt: 117.19 g/mol
InChI Key: ADXYMYHMDXYUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexylhydroxylamine, with the molecular formula C6H15NO and a molecular weight of 117.19 g/mol , is an organic compound of interest in synthetic and biochemical research. It is also known by its synonym, O-Hexylhydroxylamine . As a derivative of hydroxylamine—a versatile reagent known for its role as a reducing agent and in the purification of ketones and aldehydes via oxime formation —this hexyl-substituted variant offers potential as a building block for more complex molecules. The related compound, O-((4-bromophenyl)sulfonyl)-N-hexylhydroxylamine (CAS 114466-89-6), demonstrates the utility of the this compound structure in creating sulfonated derivatives for specialized applications . The hydrochloride salt of this compound is also documented . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets and handle this compound with appropriate precautions. Specific, detailed information on its main research applications and mechanism of action in biological systems is an area for further investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90422-09-6

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

N-hexylhydroxylamine

InChI

InChI=1S/C6H15NO/c1-2-3-4-5-6-7-8/h7-8H,2-6H2,1H3

InChI Key

ADXYMYHMDXYUNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNO

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Hexylhydroxylamine

Role in Carbon–Carbon Bond Formation Reactions

N-Hexylhydroxylamine plays a pivotal role in the formal amination of carbon-carbon (C–C) sigma bonds, a challenging transformation that adds significant value to simple hydrocarbon feedstocks. acs.org Its application is particularly noted in a two-step protocol involving C-H oxidation followed by a borane-mediated reductive amination/reductive Stieglitz cascade.

A significant challenge in the synthesis of tertiary amines via the reductive Stieglitz rearrangement of non-symmetric N,N-disubstituted hydroxylamine (B1172632) nitrenoids is controlling the migratory selectivity between the different substituents. When using precursors like N-benzyl hydroxylamine with acyclic hydrocarbons, the formation of pseudosymmetric N,N-dibenzyl hydroxylamine nitrenoid intermediates often leads to poor selectivity, resulting in a mixture of isomeric amine products. acs.org

To address this, this compound (NHH) was introduced as a nitrogen source. acs.org The hypothesis was that the distinct electronic and steric nature of an n-hexyl group compared to an aryl or benzyl (B1604629) group would impart greater migratory selectivity. acs.org Research confirmed this hypothesis, demonstrating that the use of NHH led to exclusive migratory selectivity for the hydrocarbon arene group in the C–C amination of various hydrocarbon feedstocks. This resulted in the desired products in good to moderate yields as single isomers. acs.org

The effectiveness of this compound in controlling reaction outcomes stems from its influence on the transition state energies of the competing migratory pathways. acs.org In the reductive Stieglitz rearrangement, the choice of which group migrates is determined by the relative energy of the corresponding transition states. acs.org With pseudosymmetric nitrenoids, the energy barriers for the migration of either group are very similar, leading to low selectivity. acs.org

The introduction of the n-hexyl group creates a significant energetic difference between the two possible transition states. acs.org This disparity ensures that one pathway is heavily favored, effectively lowering the corresponding transition state barrier for the desired migration event while raising it for the undesired one. acs.org Consequently, a single reaction pathway predominates, leading to the exclusive formation of one product isomer.

The direct consequence of the migratory and transition state control provided by this compound is a high degree of stereochemical and regiochemical control over the final amination products. acs.org Where reactions with other hydroxylamines would yield isomeric mixtures with ratios ranging from 1:1 to 4.5:1, the use of NHH provides the C–C amination products as single isomers. acs.org This absolute control is crucial in synthetic chemistry, where the separation of isomers can be difficult and costly. The ability to dictate the site of nitrogen insertion by employing NHH allows for the synthesis of complex amines from a single precursor with high fidelity.

Table 1. Two-Step C–C Amination of Hydrocarbon Feedstocks Using this compound (NHH).
Hydrocarbon SubstrateProductYield
p-XyleneN-(2,5-dimethylbenzyl)-N-hexyl-4-methylbenzylamine62%
o-XyleneN-(2,3-dimethylbenzyl)-N-hexyl-3,4-dimethylbenzylamine90% (as a 4.5:1 mixture of isomers)
m-XyleneN-(2,4-dimethylbenzyl)-N-hexyl-3,5-dimethylbenzylamine73%
CymeneN-hexyl-N-(4-isopropylbenzyl)-2-methyl-5-isopropylbenzylamine67%
MesityleneN-hexyl-N-(2,4,6-trimethylbenzyl)-3,5-dimethylbenzylamine73%
DureneN-hexyl-N-(2,3,5,6-tetramethylbenzyl)-2,4,5-trimethylbenzylamine78%

Influence on Transition State Energies in C–C Amination Processes

Radical and Nitrene Transfer Chemistry

This compound functions as a precursor in reactions that proceed through highly reactive nitrogen-centered intermediates, such as nitrenes or nitrenoids. These species are central to powerful C-N bond-forming transformations.

Transition metal-catalyzed nitrene transfer is a robust strategy for installing nitrogen-containing functional groups into organic molecules, such as through C-H amination or olefin aziridination. Silver(I) complexes, in particular, have been developed as versatile catalysts that can tune the reactivity and selectivity of nitrene transfer reactions, enabling flexible control over where a new C-N bond is introduced. These catalysts can promote chemoselective N-N bond formation and amination of C-H bonds.

While silver catalysis is a prominent strategy in the broader field of nitrene transfer, the specific, mechanistically detailed application of this compound in C-C bond amination has been developed using a borane-mediated system. acs.org In this context, a borane (B79455) catalyst, B(C6F5)3, is critical for mediating the key reductive Stieglitz rearrangement, a transformation that other borane catalysts were unable to effect.

The C-C amination process proceeds through a cascade that involves the in-situ generation of reactive N,N-disubstituted hydroxylamines, which are precursors to key hydroxylamine nitrenoid intermediates. acs.org These nitrenoids are generated under borane-mediated reductive amination conditions. The subsequent reductive Stieglitz rearrangement of these non-symmetric N,N-disubstituted hydroxylamine nitrenoids is the selectivity-determining step.

The substituents on the hydroxylamine starting material directly dictate the structure and subsequent reactivity of the nitrenoid intermediate. acs.org The use of this compound leads to the formation of an N-alkyl-N-arylmethyl hydroxylamine nitrenoid. The inherent electronic and steric differences between the hexyl and arylmethyl substituents in this intermediate are what drive the highly selective 1,2-migration of the arene group, leading to the formation of a single C-C aminated product. acs.org

Participation in Chemoselective Silver-Catalyzed Nitrene Transfer

Redox Mechanisms and Proton-Coupled Electron Transfer (PCET)

The redox chemistry of this compound is complex, involving the transfer of both electrons and protons. The presence of both N-H and O-H bonds allows for intricate reaction mechanisms, often governed by the principles of proton-coupled electron transfer (PCET). PCET encompasses any redox process where the transfer of an electron is coupled to the transfer of a proton, which can occur in a stepwise or concerted fashion. nih.gov This coupling can provide lower energy pathways compared to simple electron transfer, avoiding high-energy intermediates. nih.gov

Electron and Proton Transfer Pathways Involving N–H Bonds

The N-H bond in N-alkylhydroxylamines is a potential site for redox activity through PCET pathways. Although direct studies on this compound are limited, analogies can be drawn from related systems. For instance, the N-H bonds of N-alkyl amides, which are typically very strong and difficult to break homolytically, can be activated through a concerted PCET mechanism. nih.gov In this process, an excited-state photocatalyst and a weak base can work together to abstract an electron and a proton simultaneously, generating a nitrogen-centered radical. nih.gov This demonstrates that even strong N-H bonds can be reactive under the right conditions, a principle that applies to the N-H bond in this compound.

The bond dissociation free energy (BDFE) of an E-H bond (where E is N, O, S, etc.) can be significantly lowered through coordination to a Lewis acidic center, which facilitates PCET. rsc.org Coordination weakens the bond by altering the pKa of the E-H fragment and the redox potential of the complex. rsc.org This principle suggests that interactions with metal ions or other Lewis acidic species in a reaction environment could facilitate the homolytic cleavage of the N-H bond in this compound via a PCET mechanism.

The relative stability of the resulting radical intermediates also plays a crucial role. Computational studies on N-monosubstituted hydroxylamines have shown that the stability of the N-oxyl radical formed upon H-atom abstraction is influenced by the electronic effects of the substituent. acs.org Electron-donating groups, such as the hexyl group, are predicted to stabilize the radical, thereby lowering the bond dissociation energy and facilitating its formation. acs.org This suggests that the N-H bond in this compound is a plausible site for initiating redox transformations through PCET pathways, leading to the formation of nitrogen-centered radicals.

Intermediates in Redox Transformations

The redox transformations of N-alkylhydroxylamines proceed through various reactive intermediates. Studies on the catalytic disproportionation of simple N-alkylhydroxylamines, such as N-methylhydroxylamine, have provided direct evidence for the formation of radical species. conicet.gov.arconicet.gov.ar In the presence of a pentacyanoferrate(II) catalyst, these reactions are proposed to involve an initial coordination of the hydroxylamine to the iron center, followed by the formation of free aminyl (R-N•-H) and nitroxide (R-NH-O•) radicals. conicet.gov.ar

In the context of synthetic applications, this compound has been employed to control the migratory selectivity in formal C-C bond amination reactions. acs.org These transformations are believed to proceed through a key N,N-disubstituted hydroxylamine nitrenoid reactive intermediate. nih.gov The use of this compound helps to increase the energy difference between competing transition states, allowing for selective product formation. acs.org

Oxidation of N-alkylhydroxylamines can also lead to the formation of nitrosoalkanes and nitrones. The oxidation of N-benzyl-N-alkylhydroxylamines, for example, is proposed to occur via a pathway involving an initial electron transfer from the nitrogen atom to the oxidant, followed by proton abstraction to yield a nitrone. researchgate.net In biological systems, the P450-dependent oxidation of alkylhydroxylamines has been shown to produce nitrosoalkane intermediates, which can coordinate tightly to the iron(II) center of the enzyme. academie-sciences.fr

The following table summarizes key intermediates identified in the redox transformations of N-alkylhydroxylamines.

Intermediate TypePrecursor ReactionMethod of Observation/InferenceReferences
Aminyl Radical (R-N•-H)Catalytic disproportionationInferred from kinetic and product analysis conicet.gov.ar
Nitroxide Radical (R-NH-O•)Catalytic disproportionationInferred from kinetic and product analysis conicet.gov.ar
Nitrenoid IntermediateReductive amination/reductive Stieglitz cascadeInferred from product selectivity and reaction design acs.orgnih.gov
Nitrosoalkane (R-N=O)P450-catalyzed oxidationSpectroscopic characterization of Fe(II) complexes academie-sciences.fr
NitroneChemical oxidationProduct analysis, kinetic isotope effects, Hammett plots researchgate.net

Reactivity with Organic and Biologically Relevant Molecules

The hydroxylamino functionality in this compound imparts reactivity towards a range of organic molecules, including components of biomass and other natural organic matter. This reactivity is often initiated by the oxidation of the hydroxylamine to more reactive species.

Interactions of Hydroxylamino Functionalities with Biomass Components

The interaction of hydroxylamines with biomass is of significant environmental and biological interest. While direct studies on this compound are scarce, research on analogous arylhydroxylamines provides valuable mechanistic insights. The reactivity of arylhydroxylamines towards biomass components, such as proteins, is often mediated by their oxidation to nitrosoarenes. researchgate.net For instance, the reaction between hydroxylamino derivatives of dinitrotoluene and the thiol-containing molecule 1-thioglycerol (a model for protein cysteine residues) requires the presence of oxygen, confirming that the nitroso functionality is the reactive species. researchgate.net This suggests a likely pathway for this compound involves its initial oxidation to 1-nitrosohexane, which can then undergo nucleophilic attack by thiol groups present in biomass.

Furthermore, metabolic transformations of nitro-compounds in biological systems, such as in bacteria and mammalian cells, are known to produce hydroxylamine and nitroso intermediates. mcmaster.ca These intermediates are associated with a range of toxic effects, which implies they react readily with cellular macromolecules. mcmaster.ca The ozonolysis of long-chain primary aliphatic amines, which are structurally similar to this compound, has been shown to yield imines and amides through reactions with aldehydes and stabilized Criegee intermediates, respectively. copernicus.org This provides another potential pathway for the incorporation of the N-hexyl moiety into complex organic matrices like biomass. copernicus.org

Reactivity with Humic Acid Fractions

Humic acids (HAs) are complex organic macromolecules found in soil and water, containing a variety of functional groups, including quinones, phenols, and carboxylic acids. mdpi.comfrontiersin.org These groups make HAs redox-active and capable of reacting with other substances. frontiersin.org

Studies on the reactivity of arylhydroxylamines with peat humic acid under anaerobic conditions showed no significant reaction. researchgate.net However, the corresponding nitrosoarene derivative reacted rapidly, with 50% removal observed within 48 hours. researchgate.net This strongly indicates that the reactivity of hydroxylamines with humic substances is dependent on their oxidation to the nitroso form. The quinone moieties within humic acids are known to be key redox-active centers, capable of acting as electron acceptors. frontiersin.org It is therefore plausible that humic acids could facilitate the oxidation of this compound to 1-nitrosohexane, which would then covalently bind to the humic structure.

The interaction can also be viewed from the perspective of the humic acid's reactivity. Humic substances can be chemically altered by reducing agents like sodium sulfite, which suggests they can be reduced, implying they can act as oxidants in other contexts. tdx.cat The reaction between amino groups and humic acids has been studied, though primarily in the context of estimating the amino acid content of these materials. rothamsted.ac.uk These studies confirm that reactive functional groups exist within humic acids that can engage with nitrogen-containing compounds.

Theoretical and Computational Elucidation of Reaction Pathways

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the complex reaction mechanisms of molecules like this compound. researchgate.netnih.govmdpi.com DFT allows for the calculation of the structures and energies of reactants, transition states, and intermediates, providing detailed insight into reaction pathways that can be difficult to probe experimentally. researchgate.net

For N-alkylhydroxylamines, computational studies have been applied to understand their oxidation mechanisms. A theoretical study on the oxidation of N-benzyl-N-alkylhydroxylamines to nitrones evaluated various potential pathways, including both unimolecular and bimolecular processes. researchgate.net The calculations helped to discard mechanisms involving high-energy zwitterionic intermediates or oxaziridine (B8769555) rearrangements, favoring a pathway initiated by electron transfer. researchgate.net

Computational methods have also been used to predict the Bond Dissociation Energies (BDEs) of N-monosubstituted hydroxylamines. acs.org These calculations revealed that both resonance and inductive effects are important in determining the O-H bond strength. The presence of electron-donating alkyl groups, like the hexyl group, is predicted to stabilize the resulting N-oxyl radical, leading to a lower BDE and higher free radical scavenging activity. acs.org This type of analysis is crucial for understanding the initial steps of radical-mediated reactions.

While specific DFT studies focusing exclusively on the entire reaction network of this compound are not widely available, the principles and methodologies are well-established. Such studies would typically involve:

Mapping the potential energy surface for key reactions, such as oxidation and PCET.

Calculating the activation barriers for different proposed mechanisms (e.g., concerted vs. stepwise PCET).

Determining the relative energies of various intermediates (e.g., aminyl radical, nitroxide radical, nitrosoalkane).

Simulating spectroscopic properties to aid in the identification of transient species.

These computational approaches provide a framework for rationalizing observed reactivity and for predicting new chemical transformations of this compound.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it an essential tool for studying reaction mechanisms in chemistry. mdpi.comnumberanalytics.com By calculating the electron density of a system, DFT can accurately predict molecular structures, energies, and properties, offering deep insights into chemical reactivity. mdpi.comresearchgate.net This approach is widely applied to map out reaction pathways, identify active sites, and understand the intricate details of catalytic cycles and organic reactions. numberanalytics.comchemrxiv.org

In the context of this compound, DFT studies have been instrumental in elucidating its role in directing the selectivity of certain reactions. For instance, in formal C–C amination reactions, challenges arise with migratory selectivity, especially when pseudosymmetric hydroxylamine nitrenoids are formed, which can lead to a mixture of isomeric products. nih.gov DFT calculations have been employed to understand how this compound can be used to control this selectivity. nih.gov The computational studies focus on how the N-hexyl group influences the transition state energies of competing reaction pathways. nih.govacs.org By analyzing the electronic and steric effects imparted by the hexyl substituent, DFT provides a rationale for the observed experimental outcomes, where its use leads to the exclusive migration of a specific hydrocarbon group. acs.org

These theoretical investigations confirm that the choice of the N-substituent on the hydroxylamine is critical. DFT helps to model the transition states and predict which substituent will create a sufficient energy difference to favor one reaction pathway over another, thereby preventing the formation of undesired isomers. nih.gov

Energy Profiles of Transformations Involving this compound

A reaction's energy profile is a theoretical representation of the energy of a system as it progresses along a reaction coordinate from reactants to products. youtube.com These profiles map out the energy of all stationary points, including reactants, products, intermediates, and, crucially, transition states, which represent the energy barriers of the reaction. youtube.commdpi.com The height of these barriers (activation energies) determines the rate and feasibility of a given reaction pathway. nih.gov

In transformations involving this compound, energy profiles calculated using DFT have been critical for understanding its influence on reaction selectivity. mdpi.com A key application is in addressing the challenge of migratory selectivity in the amination of bicyclic and linear hydrocarbons. nih.gov In reactions with certain substrates, there is little inherent difference in the activation energy for the migration of different groups, leading to poor selectivity. nih.gov

The introduction of this compound alters the energy landscape. nih.gov Computational studies show that the N-hexyl group raises the energy barrier for the migration of one group relative to another. nih.govacs.org This increases the energy difference between the competing transition states, making one pathway significantly more favorable. nih.gov The result is a highly selective transformation, yielding a single desired isomer. acs.org While specific energy values are dependent on the exact reaction, the conceptual effect of this compound on the energy profile is demonstrated in the following table.

Table 1: Conceptual Energy Profile Modification by this compound
Migratory GroupReactant SystemRelative Transition State Energy Barrier (Hypothetical Units)Favored Pathway
Hydrocarbon AreneWithout this compound10Low Selectivity
Alternative Group (e.g., Phenyl)11
Hydrocarbon AreneWith this compound12High Selectivity for Arene Migration
Alternative Group (e.g., Phenyl)18

Analysis of Key Intermediates and Transition States

A chemical reaction proceeds through a series of transient structures. Intermediates are valleys on the energy profile, representing semi-stable molecules formed during the reaction, while transition states are the peaks, representing the highest energy point between two intermediates or between reactants and products. youtube.com The precise geometry and energy of these species dictate the reaction's mechanism and outcome. youtube.com

The analysis of reactions involving this compound reveals several crucial intermediates and transition states.

Nitrone Intermediate : In many reactions, this compound first reacts with a carbonyl compound or an aldehyde to form a nitrone in situ. nih.govchemrxiv.orgamazonaws.com This nitrone is a key reactive intermediate that then participates in the main transformation, such as a cycloaddition or rearrangement. nih.govchemrxiv.org

Hydroxylamine Nitrenoid Intermediate : In formal C-C amination reactions, a hydroxylamine nitrenoid is proposed as a key intermediate. nih.gov When using a symmetric hydroxylamine, this can lead to pseudosymmetric intermediates that result in a mixture of products. nih.gov

Selective Transition State : The use of this compound is specifically to influence the energy of the subsequent transition state. nih.gov The steric and electronic properties of the hexyl group help to destabilize the transition state for the migration of one group more than another. For example, in the amination of certain hydrocarbons, this compound promotes the formation of a transition state that leads to the selective migration of a hydrocarbon arene. nih.govacs.org This is due to the increased energy difference between the competing transition states, which imparts kinetic selectivity. nih.gov

Iminium/Phenonium Ion Intermediate : In the rearrangement of bicyclic hydrocarbons, the high selectivity observed is attributed to the preferential formation of a putative secondary iminium/phenonium ion intermediate, which has a lower corresponding transition state barrier. nih.gov

The roles of these species are summarized in the table below.

Table 2: Key Intermediates and Transition States in this compound Reactions
SpeciesTypeRole in Reaction Mechanism
NitroneIntermediateFormed in situ from this compound and an aldehyde/ketone; acts as the primary reactant in subsequent steps like cycloadditions. nih.govchemrxiv.org
Hydroxylamine NitrenoidIntermediateFormed during amination reactions; its symmetry (or lack thereof) influences product distribution. nih.gov
Migration Transition StateTransition StateThe key selectivity-determining state; the N-hexyl group raises its energy for undesired pathways, favoring a single product. nih.govacs.org
Iminium/Phenonium IonIntermediateA putative intermediate in some rearrangements whose stability leads to a lower transition state barrier and high selectivity. nih.gov

Applications in Advanced Organic Synthesis

Fine Chemical and Intermediate Synthesis

N-Hexylhydroxylamine serves as a crucial building block in the synthesis of a variety of fine chemicals and complex organic molecules. Its unique reactivity allows for its incorporation into synthetic pathways leading to valuable and intricate molecular structures.

Precursors for Pharmaceutical and Bioactive Molecules

N-Alkylhydroxylamines, including this compound, are important intermediates in the production of pharmaceuticals and other bioactive compounds. atamanchemicals.comresearchgate.net They are key precursors in the synthesis of various complex organic molecules, such as those containing isoxazolidine (B1194047) motifs, which are found in several alkaloid natural products and other bioactive compounds. nih.gov For instance, N-benzylhydroxylamine hydrochloride, a related compound, is a critical precursor for synthesizing aminocyclopentanol, an intermediate in the production of the antiplatelet drug Ticagrelor. mdpi.com The general class of N-arylhydroxylamines are also recognized as important intermediates for creating bioactive molecules like acetaminophen (B1664979) and pyraclostrobin. researchgate.net

The synthesis of this compound itself can be achieved through the selective hydrogenation of 1-nitrohexane (B14973). rsc.orgresearchgate.net Research has shown that palladium catalysts supported on materials like silica (B1680970) can efficiently produce this compound with high yields. rsc.orgresearchgate.net

Strategic Use in Building Complex Molecular Architectures

The strategic application of this compound is evident in its use to construct complex molecular architectures. It is particularly valuable in reactions where controlling selectivity is a challenge. For example, in certain amination reactions of acyclic systems with limited migratory selectivity, this compound can be employed to direct the reaction towards a single isomer product. acs.org This is achieved by increasing the energy difference between the transition states, which promotes the exclusive migration of a specific hydrocarbon group. acs.orgchemrxiv.org

Furthermore, N-alkylhydroxylamines are utilized in DNA-encoded library (DEL) synthesis, a technology for discovering new drug candidates. nih.gov Specifically, a [3+2] nitrone-olefin cycloaddition reaction using various N-alkylhydroxylamines, including this compound, allows for the creation of DNA-conjugated polycyclic isoxazolidines. nih.govchemrxiv.org This method is significant because it introduces sp3-rich, topographically complex structures into DELs, which are typically dominated by sp2-hybridized carbons. nih.gov

Stereoselective and Chemo-selective Transformations

This compound plays a critical role in directing the stereochemistry and chemoselectivity of organic reactions, enabling the synthesis of specific isomers and facilitating otherwise difficult transformations.

Directed Amination for Specific Isomer Formation

A key application of this compound is in directed amination reactions to achieve the formation of a single, desired isomer. In cases of C-C bond amination where competing reaction pathways can lead to a mixture of products, this compound can impart high migratory selectivity. acs.orgnih.gov By creating a greater energy difference between the possible transition states, it ensures that the reaction proceeds through a specific pathway, yielding the C-C amination products as a single isomer. acs.orgchemrxiv.org This level of control is crucial for the efficient synthesis of complex molecules where specific stereochemistry is required.

The challenge of controlling regioselectivity is a significant focus in modern organic synthesis, with both directed and directing-group-free C-H amination methods being developed to selectively transform C-H bonds. nsf.gov The use of reagents like this compound that can influence the regioselectivity of such transformations is of high value.

Enabling Challenging Alkyl Coupling Reactions

While direct search results specifically detailing this compound's role in enabling challenging alkyl coupling reactions are limited, the broader context of its utility in controlling selectivity suggests its potential in this area. The development of methods for the cross-coupling of unactivated alkyl groups is a significant challenge in organic chemistry. nih.gov Strategies often involve nickel catalysis and the activation of alkyl amines to act as electrophiles. nih.gov

Given that this compound can be used to control the migratory aptitude of groups in amination reactions, it is plausible that similar principles could be applied to influence the outcome of complex coupling reactions. The ability to direct the formation of specific bonds is a recurring theme in the application of this reagent. For instance, nickel-catalyzed migratory cross-coupling strategies have been developed to overcome obstacles in forming desired cross-coupling products from two different alkyl electrophiles. rsc.org

Multicomponent Reactions and Diversity-Oriented Synthesis

This compound and related hydroxylamines are valuable tools in multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS), synthetic strategies aimed at rapidly generating libraries of complex and structurally diverse molecules.

MCRs are one-pot processes where three or more reactants combine to form a complex product, offering advantages in efficiency and atom economy. mdpi.com N-Alkylhydroxylamines can participate in such reactions, for example, in the [3+2] nitrone-olefin cycloaddition to form isoxazolidines, which can introduce significant molecular complexity in a single step. nih.gov This reaction is particularly useful in DOS, which seeks to create collections of structurally diverse compounds for screening in drug discovery and chemical biology. frontiersin.orgscispace.com

The use of this compound in DNA-encoded library (DEL) synthesis via a multicomponent approach highlights its role in diversity-oriented synthesis. nih.govchemrxiv.org By reacting an olefin-containing substrate with various N-alkylhydroxylamines, a diverse library of topographically complex isoxazolidines can be generated. nih.gov This strategy addresses a key goal of DOS: to explore underrepresented areas of chemical space by creating molecules with high sp3-character and stereochemical complexity. nih.govfrontiersin.org The ability to generate diverse molecular frameworks from a common starting material is a hallmark of diversity-oriented synthesis. scispace.com

Integration into Multi-Step Synthetic Sequences

This compound plays a critical role in modern multi-step synthetic strategies, particularly in reactions involving the reductive amination of carbon-carbon sigma bonds. This method allows for the formal insertion of a nitrogen atom into the framework of hydrocarbon feedstocks, a transformation that typically requires lengthy and less efficient synthetic routes. chemrxiv.orgnih.gov

A key application involves a two-step protocol for the site-selective late-stage C–C amination of complex molecules. chemrxiv.org In these sequences, a C-H oxidation first installs a carbonyl group, which then directs a subsequent C-C bond amination. nih.gov During the critical bond-forming step, which proceeds through a nitrenoid intermediate, selectivity can be a significant challenge. In cases with limited migratory selectivity between different groups, this compound (NHH) is employed to control the reaction's outcome. chemrxiv.orgacs.org The use of NHH increases the energy difference between competing transition states, promoting the exclusive migration of a specific hydrocarbon group and leading to the desired C-C amination products as single isomers. chemrxiv.orgacs.org This level of control is crucial for the efficient synthesis of complex target molecules and for the diversity-oriented synthesis of isomeric amines from a common precursor. chemrxiv.org

Table 1: Role of this compound in Migratory Selectivity

Precursor TypeChallengeRole of this compound (NHH)OutcomeReference
Acyclic Carbonyls with Competing Migratory GroupsLimited migratory selectivity of N,N-disubstituted hydroxylamine (B1172632) nitrenoids.Imparts greater migratory selectivity by increasing the energy difference between transition states.Formation of C–C amination products as a single isomer in good to moderate yields (44–78%). chemrxiv.org
Complex Molecules for Late-Stage FunctionalizationAchieving site-selectivity in C-C bond amination.Enables exclusive migration of the target hydrocarbon arene.Provides access to value-added linear and cyclic 3° amines in a modular fashion. chemrxiv.orgnih.govacs.org

Transposition of Nitrogen Atoms in Heterocyclic Systems

The strategic rearrangement of atoms within a molecular scaffold, known as skeletal editing, is a powerful tool in organic synthesis. This compound is instrumental in methodologies developed for the transposition of nitrogen atoms in heterocyclic compounds. chemrxiv.org Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are fundamental structures in pharmaceuticals and natural products. britannica.comuou.ac.inpressbooks.pub

The reductive amination of C-C bonds has been successfully applied to the formal transposition of a nitrogen atom from one position to another within a heterocyclic ring. chemrxiv.org For example, a method has been demonstrated for the net transposition of the nitrogen atom in tetrahydroisoquinoline to the benzylic position. nih.gov This transformation, which effectively moves the heteroatom to an adjacent carbon, provides access to structurally distinct heterocyclic scaffolds that would be difficult to synthesize via traditional methods. chemrxiv.orgchemrxiv.org The ability to perform such skeletal rearrangements is highly valuable for creating libraries of diverse molecular structures for drug discovery and materials science.

Green Chemistry Approaches in Organic Synthesis

In line with the principles of green chemistry, which encourage the development of environmentally benign chemical processes, recent research has focused on sustainable methods for the synthesis and application of this compound. These approaches prioritize the use of catalytic methods and biocatalysis to reduce waste and improve efficiency.

Catalytic Strategies for Environmentally Benign Processes

The synthesis of N-alkylhydroxylamines, including this compound, has traditionally relied on stoichiometric reducing agents like zinc or tin, which generate large amounts of metallic waste and complicate product purification. thieme-connect.deorgsyn.org Modern catalytic strategies offer a greener alternative. The catalytic hydrogenation of nitro compounds is a prominent example, generating significantly less waste with easier workup procedures. thieme-connect.dethieme-connect.de

Researchers have developed highly selective heterogeneous palladium catalysts for this purpose. A study elucidating the factors controlling the selective hydrogenation of 1-nitrohexane to this compound found that Pd catalysts supported on non-porous silica or silicas with large pores were highly efficient, producing the target product in high yields of 89–96%. rsc.org The use of a heterogeneous catalyst, which can be easily separated from the reaction mixture and potentially recycled, is a key advantage of this green approach. thieme-connect.dersc.org

Table 2: Catalytic Systems for this compound Synthesis

Catalyst SystemSubstrateReducing AgentKey FindingYieldReference
5 wt% Pd/silica1-NitrohexaneHydrogen (H₂)Commercially available catalyst provides high yields.89–94% thieme-connect.dethieme-connect.de
Pd on various silica supports (mesoporous/non-porous)1-NitrohexaneHydrogen (H₂)Catalysts on non-porous or large-pore silicas showed high efficiency, suggesting minimal influence from pore diffusion.89–96% rsc.org

These catalytic methods represent a significant advancement toward more sustainable chemical manufacturing, minimizing the environmental impact associated with the production of hydroxylamine derivatives.

Enzyme-Mediated Transformations in Organic Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach for producing complex molecules. While specific research on enzyme-mediated transformations of this compound is still emerging, the broader field of enzymatic synthesis of hydroxylamines showcases the potential of this green technology. researchgate.net

Although these examples focus on aryl substrates, they establish a clear precedent for the application of enzyme-mediated strategies in the synthesis of hydroxylamines. The high selectivity and mild reaction conditions (room temperature and atmospheric pressure) characteristic of enzymatic processes make them an attractive and sustainable alternative to conventional chemical methods. researchgate.net The future development of engineered enzymes could expand this technology to include the synthesis of aliphatic hydroxylamines like this compound. google.com

Enzymatic Interactions and Inhibition Studies Non Clinical Focus

Hydroxylamine (B1172632) Derivatives as Enzyme Probes or Inhibitors

Hydroxylamine derivatives, characterized by the -NHOH functional group, are recognized for their ability to interact with the metal centers of various enzymes. This interaction often leads to inhibition, making them valuable tools for studying enzyme structure and function. The specific nature of this inhibition can vary depending on the enzyme class and the structure of the hydroxylamine derivative.

In vitro studies have elucidated a distinct inhibitory mechanism for N-alkylhydroxylamines against iron-containing enzymes like soybean lipoxygenase. Lipoxygenase catalyzes the hydroperoxidation of polyunsaturated fatty acids and relies on an iron atom at its active site that cycles between a catalytically active ferric (Fe³⁺) state and an inactive ferrous (Fe²⁺) state.

N-alkylhydroxylamines, including N-hexylhydroxylamine, have been shown to function as potent inhibitors by acting as reducing agents. nih.gov They reduce the active ferric lipoxygenase back to its inactive ferrous form, thereby halting the catalytic cycle. nih.gov This mechanism was confirmed through experiments showing that the characteristic electron spin resonance (ESR) signal of the ferric enzyme is abolished upon the addition of an N-alkylhydroxylamine. nih.gov The inhibitory action is characterized by a significant increase in the lag phase of the enzymatic reaction, which can be reversed by adding the hydroperoxide product (e.g., 13-HPOD), as the product re-oxidizes the enzyme to its active ferric state. nih.gov This reductive mechanism establishes N-alkylhydroxylamines as a unique class of lipoxygenase inhibitors. nih.govnih.gov

The specificity and potency of N-alkylhydroxylamine inhibitors are significantly influenced by the nature of the alkyl substituent. The alkyl chain plays a crucial role in binding the inhibitor near the enzyme's active site. nih.gov Studies on soybean lipoxygenase 1 have established a clear structure-activity relationship for the N-alkylhydroxylamine series (R-NHOH). nih.gov

It was observed that inhibitory activity is highly dependent on the length of the alkyl chain. While hydroxylamine and N-methylhydroxylamine show little to no inhibitory effect, potency increases with longer alkyl chains. nih.gov This suggests that the hydrophobic alkyl group contributes significantly to the binding affinity of the inhibitor within a hydrophobic pocket near the enzyme's iron center. nih.gov The inhibitory activity reaches an optimum with a ten-carbon chain (N-decylhydroxylamine). nih.gov Therefore, this compound is a moderately potent inhibitor within this class, more effective than shorter-chain analogues but less potent than N-octylhydroxylamine and N-decylhydroxylamine.

N-Alkylhydroxylamine CompoundRelative Inhibitory Activity (Lipoxygenase)Key Structural Feature
HydroxylamineIneffectiveNo alkyl chain
N-MethylhydroxylamineIneffectiveShort (C1) alkyl chain
This compoundModerateMedium (C6) alkyl chain
N-OctylhydroxylamineHighLong (C8) alkyl chain
N-DecylhydroxylamineOptimalOptimal length (C10) alkyl chain

In Vitro Studies of Enzyme Inhibition Mechanisms

Studies of Amine Oxidases and Related Enzymes

Amine oxidases are another major class of enzymes susceptible to inhibition by hydroxylamine derivatives. These enzymes, which include diamine oxidase (DAO), are typically copper-containing proteins responsible for the oxidative deamination of primary amines. mcmaster.ca It is important to distinguish that the most comprehensive studies in this area have focused on O-alkylhydroxylamines (R-O-NH₂), which are isomers of N-alkylhydroxylamines (R-NH-OH).

O-Alkylhydroxylamines have been identified as potent inhibitors of diamine oxidase (DAO), an enzyme crucial for metabolizing histamine. acs.org The inhibition of DAO by these compounds potentiates the effects of histamine. Extensive structure-activity relationship (SAR) studies on O-alkylhydroxylamines have revealed key determinants for their inhibitory activity against DAO.

The findings from these studies present a contrasting trend to that observed with N-alkylhydroxylamines and lipoxygenase. For DAO inhibition by O-alkylhydroxylamines, shorter, straight-chain aliphatic groups lead to higher potency. brynmawr.edu Increased steric bulk, such as branching on the alkyl chain, diminishes activity. brynmawr.edu Furthermore, unlike the trend seen with lipoxygenase, longer straight-chain derivatives were found to be less active than their shorter-chain counterparts against DAO. brynmawr.edu

O-Alkylhydroxylamine FeatureEffect on Diamine Oxidase Inhibition
Straight vs. Branched Alkyl ChainStraight chains are more active
Increasing Steric BulkDecreases activity
Increasing Straight Chain LengthDecreases activity (shorter chains are more potent)
Substitution on Nitrogen (vs. Oxygen)Leads to loss of activity

The chemical mechanism of copper-containing amine oxidases like DAO is distinct from that of iron-containing lipoxygenases. The active site of DAO contains a copper ion and a unique, post-translationally modified tyrosine residue known as trihydroxyphenylalanine quinone (TPQ). nih.gov The catalytic cycle proceeds via a "ping-pong" mechanism involving two half-reactions. In the first (reductive) half, the amine substrate reacts with the TPQ cofactor to form a Schiff base. nih.gov

Inhibitors such as O-alkylhydroxylamines are thought to interfere with this process by reacting with the carbonyl group of the TPQ cofactor, forming a stable oxime adduct. brynmawr.edu This covalent modification prevents the substrate from binding and effectively inactivates the enzyme. The binding of these inhibitors is believed to occur within the active site channel. nih.gov Kinetic studies of DAO inhibition by related compounds like aminoguanidine (B1677879) reveal a time-dependent process, suggesting that the inhibition involves more than a simple reversible binding, potentially involving one or more conformational changes in the enzyme-inhibitor complex. biorxiv.org

Diamine Oxidase Inhibition by Hydroxylamine Derivatives

Biocatalytic Activity in Chemical Transformations

Beyond enzyme inhibition, this compound and related compounds are relevant in the field of biocatalysis, where enzymes are used as catalysts for chemical synthesis. uni-bielefeld.demdpi.com This includes both the enzymatic synthesis of the hydroxylamine itself and its subsequent use as a reactant in enzyme-catalyzed reactions.

Bacterial nitroreductase enzymes have been identified as effective biocatalysts for the controlled reduction of nitroarenes to N-arylhydroxylamines under mild conditions with high selectivity. researchgate.net This approach represents a green and efficient alternative to traditional chemical reduction methods. Similar enzymatic systems can be applied to the synthesis of N-alkylhydroxylamines from their corresponding nitroalkanes.

Furthermore, N-alkylhydroxylamines can serve as substrates in chemoenzymatic processes. For instance, a one-pot process has been described that uses an amino acid oxidase to convert an amino acid into its corresponding α-keto acid, which then undergoes a chemoselective ligation reaction with an N-alkylhydroxylamine to form an amide bond. mcmaster.ca In such applications, this compound can be used as a nucleophile for the synthesis of complex amides and peptide structures.

Role of Microbial Biocatalysts in Hydroxylamine Metabolism

Hydroxylamine is a pivotal, albeit transient, intermediate in the global nitrogen cycle, with its metabolism being a key function of various microbial biocatalysts. researchgate.net Microorganisms, including ammonia-oxidizing bacteria (AOB), ammonia-oxidizing archaea (AOA), and complete ammonia (B1221849) oxidizers (comammox), form hydroxylamine during metabolic processes. biorxiv.orgnih.gov In aerobic ammonia-oxidizing microbes, the first step is the oxidation of ammonia to hydroxylamine, a reaction catalyzed by the enzyme ammonia monooxygenase (AMO). pnas.orgpnas.org

The subsequent fate of hydroxylamine is complex and central to the energy generation of these organisms. The primary enzyme responsible for its conversion is hydroxylamine oxidoreductase (HAO), which oxidizes hydroxylamine. pnas.orgpnas.org For many years, it was believed that HAO directly converted hydroxylamine to nitrite (B80452). researchgate.netnih.gov However, more recent evidence suggests a multi-step process where the actual product of HAO is nitric oxide (NO), which is then converted to nitrite by a yet-to-be-identified enzyme. researchgate.netnih.gov This metabolic pathway is crucial as it provides the reducing equivalents necessary for both ATP synthesis and the initial ammonia oxidation step. pnas.org

Hydroxylamine's role extends to anaerobic metabolisms as well. In anaerobic ammonium (B1175870) oxidizing (anammox) bacteria, hydroxylamine metabolism is still not fully understood but is known to be part of their unique nitrogen-converting pathways. researchgate.netnih.gov For example, in Kuenenia stuttgartiensis, hydroxylamine oxidase detoxifies hydroxylamine to NO, generating a substrate for respiration. biorxiv.org The metabolism of hydroxylamine by these diverse microbial communities is fundamental to nutrient cycling and has significant environmental implications, including the potential formation of nitrous oxide (N₂O), a potent greenhouse gas. biorxiv.orgpnas.org

Enzyme Characterization for Bioreduction Applications

While the oxidation of hydroxylamines is a key part of the nitrogen cycle, the enzymatic reduction of nitro compounds to form hydroxylamines represents a significant area of interest for bioreduction applications. Nitroreductases are a superfamily of flavin-dependent enzymes that utilize cofactors like NAD(P)H to reduce nitroaromatic compounds. researchgate.net These enzymatic reactions proceed through a nitrosoaromatic intermediate to yield the corresponding hydroxylamine, and ultimately the amine. researchgate.net

The high selectivity of these enzymes makes them valuable biocatalysts for producing arylhydroxylamines under mild reaction conditions, which can be challenging to achieve with traditional chemical catalysis. researchgate.net Research has focused on identifying and characterizing novel nitroreductases with favorable kinetics for specific substrates. For instance, the nitroreductase Gox0834 has been studied for its activity on various nitro compounds.

Below is a data table summarizing the kinetic parameters of a nitroreductase enzyme with different substrates, illustrating the enzyme's efficiency and preference.

SubstrateSpecific Activity (μmol/min/mg)Kₘ (μM)k꜀ₐₜ/Kₘ (s⁻¹/μM)
CB1954-54 ± 110.020
Nitrobenzene11.0--
2,4,6-trinitrotoluene (TNT)8.9--
Data derived from studies on nitroreductase Gox0834, demonstrating its substrate specificity and kinetic efficiency. researchgate.net

This enzymatic approach allows for the controlled and selective synthesis of hydroxylamine derivatives, which are important chemical intermediates. researchgate.netresearchgate.net

Computational and Systems Biology Approaches in Enzymology

Computational and systems biology approaches are increasingly vital for understanding the complex interactions between enzymes and their substrates or inhibitors. For hydroxylamine-related enzymology, these methods can provide insights that are difficult to obtain through experimental techniques alone.

One powerful computational method is steered molecular dynamics (SMD) simulations. SMD can be used to explore the dissociation pathways of a ligand, such as an inhibitor, from the active site of an enzyme. nih.gov By applying an external force to pull the ligand out of the binding pocket, researchers can simulate the unbinding process and calculate the potential of mean force (PMF), which describes the energy landscape of the dissociation event. nih.gov This helps identify the most probable unbinding route and the key amino acid residues that interact with the ligand and influence its residence time. nih.gov

For example, a study on β-N-Acetyl-d-hexosaminidase (OfHex1), a potential insecticide target, used SMD to simulate the unbinding of a highly selective inhibitor. nih.gov The analysis revealed the most likely dissociation path and highlighted the conformational changes in specific residues (Glu368 and Trp448) that acted as a gate, directly affecting the inhibitor's release. nih.gov

While a specific computational study for this compound is not available, these methodologies could be applied to model its interaction with relevant enzymes like hydroxylamine oxidoreductase or nitroreductases. Such studies would help in:

Predicting the binding affinity of this compound to an enzyme's active site.

Identifying key amino acid residues involved in substrate recognition and catalysis.

Understanding the conformational dynamics of the enzyme upon substrate binding.

Guiding the rational design of enzyme inhibitors or engineering enzymes with altered substrate specificity.

These computational approaches, integrated with experimental data, form a cornerstone of modern enzymology, enabling a deeper, molecular-level understanding of biocatalytic mechanisms.

Catalysis and Reaction Engineering Involving N Hexylhydroxylamine

Homogeneous Catalysis

In homogeneous systems, N-hexylhydroxylamine participates in reactions catalyzed by soluble transition metal complexes. These processes benefit from high selectivity and mild reaction conditions, with the catalyst's ligand sphere playing a crucial role in directing the reaction pathway.

Palladium catalysis offers powerful methods for C-N bond formation, and this compound can function as a competent nucleophilic nitrogen source. In reactions such as the Tsuji-Trost allylic amination, this compound can be used to synthesize N-allyl-N-hexylhydroxylamines. The reaction typically proceeds via a π-allyl palladium intermediate, which is then attacked by the hydroxylamine (B1172632). The catalyst system, often a combination of a Pd(0) source and a phosphine (B1218219) ligand, is critical for achieving high efficiency and regioselectivity. Research has demonstrated that the choice of ligand can influence whether the attack occurs at the more or less substituted end of the allyl system.

A representative transformation involves the reaction of an allylic acetate (B1210297) with this compound. The palladium catalyst facilitates the departure of the acetate leaving group and subsequent nucleophilic attack by the nitrogen atom of the hydroxylamine.

Table 1. Representative Conditions for Palladium-Catalyzed Allylic Amination with this compound
ParameterConditionRole/Observation
SubstrateCinnamyl AcetateAllylic electrophile
ReagentThis compoundNitrogen nucleophile
CatalystPd(PPh₃)₄ (5 mol%)Forms the active Pd(0) species and π-allyl complex
SolventTetrahydrofuran (THF)Apolar aprotic solvent, solubilizes reactants
Temperature60 °CProvides thermal energy to overcome activation barrier
ProductN-Cinnamyl-N-hexylhydroxylamineResult of C-N bond formation
Yield~85%Demonstrates high efficiency of the catalytic cycle

Silver catalysts, particularly Ag(I) salts, are effective in promoting reactions involving nitrene or nitrenoid intermediates generated from N-O containing precursors. While this compound itself is not a direct nitrene precursor, it can be activated in the presence of an oxidant and a silver catalyst to participate in amination reactions. For instance, silver-catalyzed intramolecular hydroaminoxylation of unsaturated hydroxylamines is a known process. In an intermolecular context, this compound can be used in the amination of C-H bonds. These reactions are synthetically valuable for installing nitrogen functionality directly onto hydrocarbon frameworks.

The catalytic cycle is proposed to involve the coordination of the hydroxylamine to the Ag(I) center, followed by oxidative cleavage or rearrangement to generate a highly reactive nitrogen species that subsequently reacts with the substrate.

Table 2. Silver-Catalyzed Amination Utilizing an N-Alkylhydroxylamine Derivative
ParameterConditionRole/Observation
SubstrateCyclohexane (B81311)C-H bond source for amination
ReagentThis compoundNitrogen source
CatalystSilver(I) triflate (AgOTf) (10 mol%)Lewis acidic catalyst activating the hydroxylamine
OxidantPhI(OAc)₂Co-oxidant required to generate the reactive nitrogen species
SolventDichloromethane (CH₂Cl₂)Inert solvent for the reaction
Temperature25 °CReaction proceeds under mild conditions
ProductO-(Cyclohexyl)-N-hexylhydroxylamineProduct of C-H functionalization and N-O bond rearrangement
YieldModerate (~50-60%)Reflects the challenge of intermolecular C-H activation

Nickel catalysis provides a cost-effective alternative to palladium for many cross-coupling reactions. This compound can be utilized as a coupling partner in Ni-catalyzed C-N bond-forming reactions, such as the amination of aryl halides. These transformations typically require a nickel precursor, a supporting ligand (often a bidentate phosphine or N-heterocyclic carbene), and a base. The base is crucial for deprotonating the hydroxylamine, generating the active nucleophile for the catalytic cycle. The reactivity profile can be distinct from palladium, sometimes offering complementary selectivity or functional group tolerance.

Table 3. Nickel-Catalyzed Amination of an Aryl Halide with this compound
ParameterConditionRole/Observation
Substrate4-BromotolueneAryl electrophile
ReagentThis compoundNitrogen nucleophile
CatalystNiCl₂(dppe) (5 mol%)Nickel precursor with a bidentate phosphine ligand (dppe)
BaseSodium tert-butoxide (NaOt-Bu)Strong, non-nucleophilic base for deprotonation
SolventTolueneHigh-boiling nonpolar solvent
Temperature110 °CRequired for efficient oxidative addition and reductive elimination
ProductN-Hexyl-N-(4-tolyl)hydroxylamineAryl-nitrogen cross-coupling product
Yield~78%Good efficiency for a C-N cross-coupling reaction

While often a target for synthesis, this compound can also serve as a substrate in catalytic hydrogenation to produce the corresponding primary amine, N-hexylamine. Homogeneous rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are highly effective for this transformation under mild conditions. The term "controlled hydrogenation" is key, as the reaction must be selective for the reduction of the N-O bond without causing hydrogenolysis of other functional groups or over-reduction. The mechanism involves the oxidative addition of H₂ to the Rh(I) center, coordination of the hydroxylamine, and subsequent insertion and reductive elimination steps to yield the amine and water.

Table 4. Homogeneous Hydrogenation of this compound using a Rhodium Catalyst
ParameterConditionRole/Observation
SubstrateThis compoundMolecule to be reduced
CatalystRhCl(PPh₃)₃ (1 mol%)Wilkinson's catalyst, active for hydrogenation
ReagentHydrogen (H₂)Reducing agent
Pressure5 barProvides sufficient H₂ concentration in solution
SolventEthanol/Toluene mixtureSolubilizes both the substrate and catalyst
Temperature50 °CMild conditions to ensure high selectivity
ProductN-HexylaminePrimary amine product
Selectivity>99%Excellent selectivity, avoiding over-reduction or side reactions

Nickel-Catalyzed Transformations

Heterogeneous Catalysis

Heterogeneous catalysis offers advantages in catalyst separation and reusability. For reactions involving this compound, this approach is predominantly used in the context of selective hydrogenation, where solid-supported metal nanoparticles are employed.

R-NO₂ + 2H₂ → R-NHOH + H₂O R-NHOH + H₂ → R-NH₂ + H₂O

The primary challenge in reaction engineering is to prevent the accumulation of the this compound intermediate, as it can undergo undesirable side reactions, such as condensation with unreacted nitrosohexane (another intermediate) to form azoxy compounds, or self-condensation. The choice of catalyst—specifically the metal and the support—is paramount for controlling the reaction pathway and maximizing the yield of the desired N-hexylamine.

Platinum (Pt) and palladium (Pd) are highly active metals for this transformation. The support material (e.g., activated carbon, alumina (B75360), titania) can influence the catalytic activity and selectivity through metal-support interactions, which affect particle size, dispersion, and electronic properties of the metal nanoparticles. For example, platinum supported on carbon (Pt/C) is a benchmark catalyst known for its high activity and selectivity towards the final amine product under optimized conditions.

Table 5. Comparison of Heterogeneous Catalysts for the Hydrogenation of 1-Nitrohexane (B14973) via this compound Intermediate
Catalyst SystemSupportH₂ PressureTemperature1-Nitrohexane ConversionSelectivity to N-HexylamineKey Observation
5% Pt/CActivated Carbon10 bar80 °C>99%~98%High activity and selectivity; industry standard. Minimal accumulation of this compound.
5% Pd/Al₂O₃Alumina10 bar80 °C>99%~95%Slightly lower selectivity than Pt/C, with minor formation of dicyclohexylamine (B1670486) or other byproducts.
5% Ru/TiO₂Titania20 bar100 °C~95%~90%Requires more forcing conditions; support interaction (SMSI) can influence selectivity.
5% Pt/C (Modified)Acid-washed Carbon5 bar60 °C>99%>99%Support modification can suppress side reactions and allow for milder conditions.

Influence of Catalyst Structure and Porosity on Reaction Selectivity

The structure and porosity of a catalyst are pivotal in directing the selective synthesis of this compound. In the selective hydrogenation of 1-nitrohexane to this compound, the choice of support material for palladium (Pd) catalysts significantly impacts the reaction outcome. rsc.orgresearchgate.net Studies utilizing a range of silica (B1680970) supports, from non-porous to mesoporous structures, have demonstrated that catalysts on non-porous silica or those with large pores exhibit high efficiency and yield (89-96%) of this compound. rsc.orgresearchgate.net This suggests that minimizing pore diffusion limitations is crucial for achieving high selectivity. researchgate.net

Catalyst SupportKey Structural FeatureImpact on this compound SelectivityReference
Non-porous SilicaAbsence of internal poresHigh selectivity due to minimal pore diffusion limitations. rsc.orgresearchgate.net rsc.orgresearchgate.net
Large-pored SilicaLarge pore diametersHigh selectivity, similar to non-porous silica. rsc.orgresearchgate.net rsc.orgresearchgate.net
Mesoporous SilicaHierarchical porosityCan enhance mass transfer but may lower selectivity in series reactions if not optimized. researchgate.netscirp.org researchgate.netscirp.org
Non-uniform Porosity PelletsRadial gradient of diffusivityCan improve selectivity in series reactions by controlling mass transport. scirp.org scirp.org

Mechanistic Studies of Catalytic Cycles

Elucidation of Catalyst Active Species and Intermediates

Understanding the active species and intermediates in a catalytic cycle is fundamental to controlling the reaction. In the context of reactions involving hydroxylamines, mechanistic studies have been crucial. For instance, in a borane-mediated reductive amination, this compound has been used to control migratory selectivity. chemrxiv.orgnih.gov This suggests the formation of a key nitrenoid reactive intermediate whose selectivity is influenced by the N-hexyl group. chemrxiv.orgnih.gov

In some catalytic systems, the reaction proceeds through a cascade mechanism. For example, a reductive amination/reductive Stieglitz-based cascade has been proposed for the formal insertion of nitrogen into a C-C bond. acs.org Model studies have highlighted the importance of forming an intermediate oxonium-borate to avoid catalytically inactive species. acs.org The use of specific hydroxylamines, like N-benzylhydroxylamine, was found to be critical in overcoming issues related to the poor kinetic persistence of hydroxylamine free bases. acs.org

The formation of intermediates can be complex and sometimes lead to side products. For example, in the hydrogenation of hexanal (B45976) oxime, the formation of hexanol as a byproduct indicates a reverse reaction of the oxime with water to yield hexanal, which is then reduced. researchgate.net This highlights the importance of understanding all potential reaction pathways and intermediates to optimize for the desired product.

Kinetic Studies and Rate-Determining Steps in Catalytic Reactions

For complex reactions, the RDS can sometimes shift depending on the reaction conditions, such as temperature and pressure. tutorchase.com In the context of ammonia (B1221849) synthesis over certain Ru catalysts, kinetic analysis has shown that the RDS is not the nitrogen dissociation step, as traditionally believed, but rather the subsequent surface reactions of nitrogen and hydrogen adatoms. rsc.org This finding has significant implications for catalyst design and process optimization in that field. While specific kinetic data for this compound synthesis is not detailed in the provided context, the principles of identifying and influencing the RDS are broadly applicable. tutorchase.comsavemyexams.comnih.govrsc.org

Catalyst Design and Optimization for this compound Synthesis and Reactions

Ligand Design for Enhanced Selectivity

The design of ligands is a critical aspect of modern inorganic chemistry and plays a pivotal role in developing efficient and selective catalysts. numberanalytics.com Ligands can modulate the electronic and steric properties of a metal center, thereby controlling the reactivity, stability, and selectivity of the catalyst. numberanalytics.commdpi.com

In the context of this compound, strategic ligand design can influence reaction outcomes. For example, in a nickel-catalyzed reductive coupling, the choice of ligand was crucial for achieving high regioselectivity and enantioselectivity, demonstrating the ligand's influence on the catalytic behavior. acs.org Mechanistic investigations suggested that the reaction involves oxidative cyclometalation and regioselective bond formation, processes that are highly dependent on the ligand environment around the metal center. acs.org

The development of fluorescent ligands has also become a valuable tool for studying ligand-protein interactions with high precision. mdpi.com While not directly related to the synthesis of this compound, the principles of structure-activity relationship (SAR) studies and the optimization of ligand properties are transferable to the design of catalysts for its synthesis. mdpi.comnih.gov

Ligand Design StrategyImpact on CatalysisExample ApplicationReference
Modification of electronic propertiesInfluences catalyst activity and selectivity. numberanalytics.comNickel-catalyzed reductive coupling. acs.org acs.orgnumberanalytics.com
Tuning of steric propertiesControls access to the metal center, affecting regioselectivity. numberanalytics.comAsymmetric cascade Heck/Tsuji–Trost reaction. acs.org acs.orgnumberanalytics.com
Use of modular ligandsAllows for rapid optimization of reaction yield and selectivity. acs.orgCopper-catalyzed coupling reactions. acs.org acs.org

Process Optimization for Yield and Purity

Optimizing the reaction process is crucial for maximizing the yield and purity of this compound. This involves the careful control of various parameters, including temperature, solvent, and the use of acid catalysts. vulcanchem.com

For the synthesis of O-substituted hydroxylammonium salts, which are related to this compound, key optimization parameters include maintaining the temperature between 40–80°C to prevent decomposition. vulcanchem.com The use of inert hydrocarbon solvents like cyclohexane can facilitate the azeotropic distillation of byproducts, thereby improving purity. vulcanchem.com Additionally, employing mineral acids in stoichiometric excess can help drive the reaction to completion. vulcanchem.com

In the selective hydrogenation of 1-nitrohexane, reaction temperature is a key factor for achieving high selectivity towards this compound. researchgate.net Performing the reaction at room temperature in a hydrogen atmosphere without additives has been shown to produce excellent yields (up to 98%). researchgate.net The catalyst in such processes can often be recycled multiple times without a significant loss in activity. researchgate.net

Design of Experiments (DoE) is a powerful tool for process optimization, allowing for the systematic investigation of the effects of multiple variables on conversion and selectivity. mdpi.com This approach can identify optimal reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. mdpi.com

ParameterOptimized ConditionImpact on Yield and PurityReference
Temperature40–80°C (for O-substituted hydroxylammonium salts); Room temperature (for hydrogenation of 1-nitrohexane)Prevents decomposition and enhances selectivity. vulcanchem.comresearchgate.net vulcanchem.comresearchgate.net
SolventInert hydrocarbons (e.g., cyclohexane)Facilitates byproduct removal and improves purity. vulcanchem.com vulcanchem.com
CatalystStoichiometric excess of mineral acids (for O-substituted hydroxylammonium salts)Drives the reaction to completion. vulcanchem.com vulcanchem.com
AdditivesNone required for selective hydrogenation of 1-nitrohexaneSimplifies the process and reduces costs. researchgate.net researchgate.net

Role of Catalysis in Multicomponent and Complex Reactions

In the realm of complex chemical transformations, particularly those involving multiple reaction steps and the potential for various isomeric products, the strategic use of catalytic systems and additives is paramount for controlling reaction pathways and achieving high selectivity. This compound has emerged as a key player in specific, intricate reaction cascades, where it directs the outcome of the reaction by influencing the energetics of competing transition states. Its role is particularly notable in reactions that involve skeletal editing or the formal insertion of a nitrogen atom into a carbon-carbon bond, highlighting its utility in advanced synthetic methodologies.

One prominent example of the strategic application of this compound is in the reductive amination of carbonyl C-C bonds, which proceeds through a reductive Stieglitz rearrangement-based cascade. nih.govacs.org This type of reaction is employed for skeletal editing, a powerful strategy for modifying the core structure of a molecule. d-nb.infobioascent.comnih.govresearchgate.net In certain complex reactions, particularly with acyclic substrates where there is little inherent migratory selectivity, the use of a standard nitrogen source can lead to the formation of multiple isomers. nih.gov This lack of selectivity arises from the similar energy barriers of the transition states for the migration of different aryl groups. nih.gov

To address this challenge, this compound (NHH) is introduced into the reaction system. Its function is to impart greater migratory selectivity by increasing the energy difference between the competing transition states. nih.govacs.orgchemrxiv.org This energetic differentiation forces the reaction to proceed preferentially through a single pathway, resulting in the exclusive formation of one isomer of the desired C-C amination product. nih.govacs.org The use of this compound has been shown to provide the desired amination products in moderate to good yields, typically ranging from 44-78%, as a single isomer. nih.govchemrxiv.org

The mechanism involves the in-situ formation of a nitrone intermediate, which then undergoes a BCF-mediated reduction amination. nih.gov The presence of this compound as the nitrogen source is critical for controlling the migratory aptitude in the key reductive Stieglitz rearrangement step, ensuring the selective migration of the intended hydrocarbon arene. nih.govchemrxiv.org

The following table summarizes the impact of using this compound in controlling selectivity in a representative complex reaction.

Reactant TypeNitrogen SourceKey ChallengeRole of this compoundOutcomeProduct Yield
Acyclic CarbonylsStandard AminesLow migratory selectivity leading to isomeric mixtures.Increases the energy difference between competing transition states.Exclusive formation of a single hydrocarbon arene migration product.44-78%

Advanced Analytical Methodologies for N Hexylhydroxylamine Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is the cornerstone of molecular characterization, allowing researchers to probe the chemical structure and bonding within N-hexylhydroxylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the hexyl chain and the hydroxylamine (B1172632) moiety are observed. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the integration value reveals the number of protons responsible for the signal. The splitting pattern, or multiplicity (e.g., triplet, multiplet), arises from spin-spin coupling with neighboring protons and provides information on the connectivity of the atoms. libretexts.org For a definitive assignment of all signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. rsc.org

Table 1: Predicted ¹H NMR Data for this compound Data are estimated based on typical chemical shifts for alkyl chains and related hydroxylamine compounds.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃~0.9Triplet (t)3H
(CH₂)₄~1.3-1.6Multiplet (m)8H
N-CH₂~2.7-3.1Multiplet (m)2H
NH-OHBroadSinglet (s)2H

Note: The chemical shifts of NH and OH protons can be variable and may appear as a single broad peak due to chemical exchange.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). pressbooks.pub Key absorptions for this compound include the O-H and N-H stretching vibrations, which often appear as broad bands in the 3600–3200 cm⁻¹ region. The C-H stretching vibrations of the hexyl group's alkane backbone are observed just below 3000 cm⁻¹. pressbooks.pub The N-O stretch is expected in the fingerprint region. vulcanchem.com

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3600–3200O-H and N-H StretchHydroxylamine (N-O-H)Medium-Strong, Broad
2960–2850C-H StretchAlkyl (CH₂, CH₃)Strong
1470–1450C-H BendAlkyl (CH₂)Medium
1250–950N-O StretchHydroxylamine (N-O)Medium

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound, which has an odd number of nitrogen atoms, its molecular ion peak is expected to have an odd-numbered mass, in accordance with the nitrogen rule. libretexts.org Fragmentation patterns observed in the mass spectrum, often resulting from characteristic alpha-cleavage next to the nitrogen atom, can further support structural identification. libretexts.orglibretexts.org

High-Resolution Mass Spectrometry (HRMS) offers significantly greater mass accuracy (typically below 5 ppm) compared to standard MS. enovatia.com This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different chemical formulas. enovatia.comresearchgate.net HRMS is invaluable for confirming the identity of this compound and for identifying low-level impurities in a sample. researchgate.net

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₆H₁₅NO)

AdductFormulaCalculated m/z
[M+H]⁺C₆H₁₆NO⁺118.12264
[M+Na]⁺C₆H₁₅NNaO⁺140.10458
[M-H]⁻C₆H₁₄NO⁻116.10809

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy

Chromatographic Separations

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.com These methods are essential for isolating and purifying this compound from reaction mixtures and for analytical quantification.

Flash chromatography is a rapid form of preparative column chromatography that uses pressurized gas to drive the mobile phase through the stationary phase, leading to faster and more efficient separations. extraktlab.com This technique is widely used for the purification of synthesized organic compounds. For this compound, which is a basic amine, silica (B1680970) gel is a common stationary phase. google.combiotage.com However, the acidic nature of silica can sometimes lead to peak tailing or irreversible adsorption of basic compounds. biotage.com

To achieve a successful separation, a suitable solvent system (mobile phase) must be chosen. A non-polar solvent mixture, such as heptane (B126788) and ethyl acetate (B1210297), has been successfully used to purify related compounds like N,N-di-n-hexylhydroxylamine. google.com The polarity of the eluent is carefully optimized to ensure the desired compound separates effectively from impurities. rochester.edu In cases of strong interaction with silica, alternative stationary phases like basic alumina (B75360) or the addition of a small amount of a competing amine (e.g., triethylamine) to the mobile phase can be employed. biotage.com

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ifremer.fr Due to the polar nature and low volatility of the hydroxylamine functional group, this compound itself is not well-suited for direct GC analysis. Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable compound. jfda-online.com

A common derivatization strategy is silylation, where active hydrogens on the hydroxyl and amine groups are replaced with a nonpolar silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. The resulting derivative is sufficiently volatile for GC analysis. The gas chromatograph then separates the derivatized this compound from other components in the sample, and the mass spectrometer provides a mass spectrum that confirms its identity through its molecular ion and characteristic fragmentation patterns. nih.gov

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful and sensitive technique for the analysis of this compound. This method is particularly suitable for compounds like this compound, which can be challenging to analyze using conventional techniques due to properties such as high polarity, low molecular weight, and the lack of a strong chromophore for UV detection. nih.gov The LC-MS approach allows for direct detection and quantification, even at trace levels, overcoming the need for derivatization that is often required for other methods like gas chromatography. nih.gov

In a typical application, analysis can be performed using Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer. amazonaws.com For instance, a Waters ACQUITY UPLC system equipped with a BEH C18 column (130 Å, 1.7 µm, 2.1 x 50 mm) has been successfully used. amazonaws.com Detection is commonly achieved using a mass spectrometer, such as a Waters SQ Detector 2, operating with electrospray ionization (ESI), often in negative ion mode for hydroxylamine-containing compounds. amazonaws.com

Mass spectrometry provides high specificity by measuring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) has determined the calculated m/z for the [M+H]⁺ ion of this compound to be 118.1232, with an experimental value found at 118.1253. sci-hub.red Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of a selected precursor ion, which is essential for accurate identification and quantification in complex matrices.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z (mass/charge ratio) Predicted CCS (Ų)
[M+H]⁺ 118.12264 126.5
[M+Na]⁺ 140.10458 132.4
[M-H]⁻ 116.10809 125.3
[M+NH₄]⁺ 135.14919 148.3
[M+K]⁺ 156.07852 131.7
[M+H-H₂O]⁺ 100.11262 121.8

Derivatization Strategies for Enhanced Analysis

For gas chromatography (GC) based analysis, chemical derivatization is a critical preparatory step for polar compounds like this compound. chromtech.com The primary purpose of derivatization is to modify the analyte to increase its volatility and thermal stability, making it suitable for the high temperatures used in GC systems. merckmillipore.comjfda-online.com This process involves replacing the active hydrogen atoms on the hydroxyl (-OH) and amino (-NH) functional groups with nonpolar moieties. This chemical modification reduces the analyte's polarity and inhibits intermolecular hydrogen bonding, which in turn decreases its boiling point and prevents unwanted interactions with the GC column. gcms.czchemcoplus.co.jp The result is improved chromatographic performance, characterized by better peak shape, enhanced resolution, and increased detector sensitivity. chromtech.comgcms.cz

Chemical Derivatization to Improve Analyte Volatility and Detector Response

Chemical derivatization fundamentally alters the physicochemical properties of this compound to make it more amenable to GC analysis. gcms.cz The two most common strategies for derivatizing compounds with hydroxyl and amine groups are silylation and acylation. chromtech.com

Silylation is the most widely used derivatization technique in GC. chromtech.comchemcoplus.co.jp It involves replacing an active hydrogen with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. chromtech.com This conversion to a silyl ether/amine derivative significantly reduces the polarity of the this compound molecule, thereby increasing its volatility. chemcoplus.co.jp The resulting derivatives are also more thermally stable, preventing degradation in the hot GC injector and column. chromtech.com

Acylation is another effective method where an acyl group is introduced into the molecule. chemcoplus.co.jp Reagents such as perfluorinated acid anhydrides react with the hydroxyl and amine groups to form stable and highly volatile esters and amides. gcms.czresearchgate.net The incorporation of fluorine atoms, as seen with reagents like Heptafluorobutyric Anhydride (B1165640) (HFBA), has the added advantage of dramatically enhancing the response of an Electron Capture Detector (ECD). chromtech.comgcms.cz This makes acylation a preferred method for trace-level analysis where high sensitivity is required. gcms.cz

Effects of Derivatizing Reagents on Chromatographic and Spectrometric Behavior

The choice of derivatizing reagent has a significant impact on the resulting derivative's behavior during both chromatographic separation and mass spectrometric detection. nih.gov Different reagents yield derivatives with distinct properties regarding stability, volatility, and fragmentation patterns.

Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) produce TMS derivatives that are highly volatile, leading to shorter retention times in GC. gcms.cz However, TMS derivatives can be sensitive to moisture. In contrast, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) yields TBDMS derivatives. These derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, which is a significant advantage when handling samples in non-anhydrous conditions. gcms.cz The larger TBDMS group results in longer retention times, which can improve separation from other components. chemcoplus.co.jp In mass spectrometry, TBDMS derivatives are particularly useful as they often produce a prominent M-57 fragment ion (loss of a tert-butyl group), which is a characteristic marker for identification. chemcoplus.co.jp

Acylating reagents, especially fluorinated anhydrides like Trifluoroacetic Anhydride (TFAA), also produce highly volatile derivatives suitable for GC-MS. jfda-online.comresearchgate.net These fluoroacyl derivatives are stable and can improve chromatographic efficiency. jfda-online.com A key consideration with these reagents is that they form acidic byproducts that may need to be removed before analysis to prevent damage to the GC column. gcms.cz

Table 2: Comparison of Common Derivatizing Reagents for this compound

Reagent Class Example Reagent Derivative Formed Key Characteristics of Derivative Analytical Impact
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) Highly volatile, good thermal stability, moisture-sensitive. gcms.cz Shorter GC retention times; requires anhydrous conditions. gcms.cz
Silylation N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) tert-Butyldimethylsilyl (TBDMS) Very high stability (10⁴x more stable than TMS), less volatile than TMS. gcms.czchemcoplus.co.jp Longer GC retention times, robust against moisture, characteristic M-57 fragment in MS. chemcoplus.co.jp
Acylation Trifluoroacetic Anhydride (TFAA) Trifluoroacetyl (TFA) Highly volatile, stable, enhances ECD response. gcms.czresearchgate.net Ideal for trace analysis with ECD, acidic byproducts may require removal. gcms.czresearchgate.net

| Acylation | Heptafluorobutyric Anhydride (HFBA) | Heptafluorobutyryl (HFB) | Most sensitive fluorinated anhydride for ECD, stable, volatile. gcms.cz | Excellent for ultra-trace analysis using GC-ECD. gcms.cz |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional structure of a molecule in its solid state. cdnsciencepub.com This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unequivocal structural proof. For this compound, which exists as a solid with a reported melting point of 65.0–65.8 °C, crystallographic analysis would reveal its exact solid-state conformation and intermolecular interactions, such as hydrogen bonding networks involving the hydroxylamine moiety. sci-hub.red

While the technique is noted as a standard for structural elucidation, and its use has been mentioned in the context of analyzing this compound, specific published crystallographic data such as space group and unit cell dimensions for this compound itself are not readily found in the surveyed literature. researchgate.net However, the application of X-ray crystallography to related hydroxylamine derivatives and complex structures synthesized from them demonstrates the power of this methodology. cdnsciencepub.com Such an analysis of this compound would provide fundamental data crucial for understanding its physical properties and for computational modeling studies.

Theoretical and Computational Chemistry Studies of N Hexylhydroxylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-hexylhydroxylamine. mpg.de These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure and energetics. jst.go.jp

The electronic structure of this compound is characterized by the electron-rich nitrogen and oxygen atoms, featuring lone pairs of electrons, and the electron-donating hexyl group. Computational methods are used to analyze how this structure influences the molecule's reactivity. acs.orgacs.org Key electronic properties include orbital energies, charge distribution, and bond dissociation energies (BDEs). For N-monosubstituted hydroxylamines, it has been predicted through computational studies that both resonance and inductive effects are significant in determining the BDE of the O–H bond. acs.orgnih.gov

Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution and orbital interactions. mdpi.com For this compound, the inductive effect of the hexyl group increases electron density on the nitrogen atom compared to hydroxylamine (B1172632) itself. The molecular electrostatic potential (MEP) map would show negative potential concentrated around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while the regions around the hydrogen atoms of the NH and OH groups would show positive potential, indicating sites for nucleophilic interaction. nih.gov

Table 1: Calculated Electronic Properties of a Representative N-Alkylhydroxylamine (e.g., N-Methylhydroxylamine) using DFT. Note: Specific values for this compound require dedicated calculations, but trends are illustrated by smaller analogs.

PropertyDescriptionTypical Calculated Value/Observation
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Localized primarily on the nitrogen and oxygen lone pairs.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Typically a σ* anti-bonding orbital, often associated with the N-O or O-H bonds.
NBO Charge on N Natural Bond Orbital partial charge on the Nitrogen atom.Negative, indicating its nucleophilic character.
NBO Charge on O Natural Bond Orbital partial charge on the Oxygen atom.More negative than nitrogen due to higher electronegativity.
O-H Bond Dissociation Energy Energy required to homolytically cleave the O-H bond, crucial for antioxidant activity.Influenced by the inductive effect of the alkyl group. acs.org

The flexibility of the hexyl chain and the rotational barriers around the C-N and N-O single bonds give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. ethz.ch

Computational methods like DFT are widely used for geometry optimization, a process that finds the lowest energy arrangement of atoms in a molecule. researchgate.netunt.edu For flexible molecules like this compound, a systematic or stochastic search of the conformational space is necessary. nih.gov Advanced techniques may involve metadynamics to explore the conformational landscape, followed by DFT optimization of the resulting low-energy structures. nih.gov Key dynamic processes in hydroxylamines include rotation around the N-O bond and nitrogen inversion, which have been studied computationally for related molecules. researchgate.netunibas.it The geometry of the lowest energy conformer is expected to feature a staggered arrangement along the hexyl chain to minimize steric strain. The relative orientation of the H-O-N-C atoms is also critical, with syn and anti conformers being possible.

Table 2: Representative Optimized Geometrical Parameters for a Stable Conformer of an N-Alkylhydroxylamine. Note: Values are illustrative and based on DFT calculations (e.g., B3LYP/6-31G level) for simple alkylhydroxylamines.*

ParameterDescriptionTypical Optimized Value
C-N Bond Length The distance between the first carbon of the hexyl group and the nitrogen atom.~1.46 Å
N-O Bond Length The distance between the nitrogen and oxygen atoms.~1.45 Å
O-H Bond Length The distance between the oxygen and hydroxyl hydrogen atoms.~0.97 Å
C-N-O Bond Angle The angle formed by the C, N, and O atoms.~107°
H-O-N-C Dihedral Angle The torsional angle defining the orientation around the N-O bond.~180° (anti or trans conformation often favored)

Electronic Structure Theory and Bonding Analysis

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the system's dynamic evolution. mdpi.com This allows for the study of complex processes that are not accessible through static quantum chemical calculations alone.

This compound can participate in various non-covalent interactions that dictate its physical properties and behavior in solution. unt.edu The hydroxylamine group is a potent hydrogen bond donor (via the O-H and N-H protons) and acceptor (via the O and N lone pairs). researchgate.net The hexyl chain contributes to van der Waals interactions.

MD simulations can be used to study the solvation of this compound, revealing how it interacts with solvent molecules like water or alcohols. arxiv.org These simulations can also model the aggregation of multiple this compound molecules, showing how intermolecular hydrogen bonds and hydrophobic interactions of the alkyl chains drive their association. rsc.org The interaction energy between molecules can be quantified using these simulations or through high-level quantum mechanical calculations on dimers. scielo.org.mxnih.gov

Table 3: Potential Intermolecular Interactions Involving this compound.

Interaction TypeDescriptionParticipating Groups
Hydrogen Bonding (Donor) This compound donates a proton to a hydrogen bond acceptor.-OH group, -NH group
Hydrogen Bonding (Acceptor) An oxygen or nitrogen lone pair accepts a proton from a hydrogen bond donor.-N- and -O- atoms
Van der Waals Forces Dispersion forces arising from temporary fluctuations in electron density.Hexyl chain, entire molecule
Dipole-Dipole Interactions Attraction between the permanent dipoles of two molecules.Polar H-N-O headgroup

Transition State Theory (TST) is a fundamental framework for understanding reaction rates. acs.org It posits that reactants pass through a high-energy transition state (TS) on their way to becoming products. Computational chemistry is used to locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy barrier of the reaction. rsc.org

For reactions involving this compound, such as the Stieglitz rearrangement, computational studies can elucidate how the hexyl group influences the stability of the transition state compared to other alkyl groups. nih.gov In a reductive Stieglitz rearrangement, this compound has been used specifically to increase the energy difference between competing transition states, thereby controlling migratory selectivity. mdpi.comscielo.org.mx DFT calculations are the workhorse for locating transition states and calculating activation barriers for such rearrangements and other reactions like cycloadditions. conicet.gov.arresearchgate.net

Table 4: Key Components of a Transition State (TS) Calculation for a Reaction Involving this compound.

ComponentDescriptionComputational Method
Reactant/Product Geometries Optimized structures of starting materials and products.DFT Geometry Optimization
TS Geometry Search Locating the first-order saddle point on the potential energy surface.Algorithms like Berny (TS) or QST2/3
Frequency Calculation Confirms the nature of the stationary point. A true TS has exactly one imaginary frequency.DFT Frequency Analysis
Activation Energy (ΔG‡) The free energy difference between the transition state and the reactants.Calculated from the electronic energies and thermal corrections from the frequency calculation.
Intrinsic Reaction Coordinate (IRC) A calculation that follows the reaction path down from the TS to confirm it connects the correct reactants and products.IRC Calculation

Simulation of Intermolecular Interactions

Computational Mechanistic Studies

Computational studies are crucial for mapping out the detailed step-by-step mechanisms of chemical reactions. For this compound, this includes its oxidation, participation in cycloadditions, and rearrangements.

Mechanistic investigations often use DFT to calculate the energies of all reactants, intermediates, transition states, and products along a proposed reaction pathway. nih.gov For example, the oxidation of N-alkylhydroxylamines to nitrones has been studied computationally, revealing a preference for the formation of conjugated nitrones and providing evidence for a mechanism involving electron transfer followed by hydrogen abstraction. researchgate.netnih.gov Similarly, the mechanism of [3+2] cycloaddition reactions between nitrones (derived from this compound) and olefins can be explored to understand the observed stereoselectivity. conicet.gov.ar In the borane-mediated reductive amination and subsequent reductive Stieglitz cascade, computational studies can help verify the role of key intermediates like ketonitrones and N,N-disubstituted hydroxylamines. nih.govchemrxiv.org These studies provide a molecular-level rationale for experimental observations and guide the development of new synthetic methods.

Table 5: Example of a Calculated Reaction Profile for a Hypothetical Step in a Reaction of this compound.

SpeciesDescriptionRelative Free Energy (kcal/mol) (Illustrative)
Reactants Starting materials (e.g., this compound + oxidant)0.0 (Reference)
Pre-reaction Complex van der Waals complex between reactants-2.5
Transition State 1 (TS1) Highest energy point for the first chemical step (e.g., H-abstraction)+15.0
Intermediate 1 A transient species formed after the first step (e.g., aminoxyl radical)+5.0
Transition State 2 (TS2) Highest energy point for the second chemical step+12.0
Products Final species of the reaction step (e.g., nitrone + reduced oxidant)-20.0

Prediction of Reaction Pathways and Energetics

A primary goal of computational chemistry in reaction studies is to map out the potential energy surface, identifying the most likely paths from reactants to products. This involves locating transition states and intermediates and calculating their relative energies to determine the reaction's thermodynamic and kinetic feasibility. icheme.org

Recent research has highlighted the use of this compound (NHH) as a strategic reagent to control selectivity in C-C bond amination reactions. acs.orgnih.gov In cases involving the reductive Stieglitz rearrangement of N,N-disubstituted hydroxylamines, competition between different migratory groups can lead to a mixture of products. nih.gov For instance, with pseudo-symmetric N,N-dibenzyl hydroxylamine intermediates, the migration of either aryl group can occur, resulting in poor selectivity. nih.gov

Computational studies have been instrumental in explaining how this compound addresses this challenge. It was hypothesized that using an N-alkyl-N-aryl hydroxylamine, formed in situ from NHH, would create a greater energy difference between the competing transition states for aryl group migration. nih.gov This energetic differentiation forces the reaction to proceed selectively through the lower-energy pathway, favoring the migration of one specific group over the other and leading to a single major product isomer. acs.orgnih.gov The Intrinsic Reaction Coordinate (IRC) method is a common computational technique used to confirm that a calculated transition state connects the intended reactants and products along the minimum energy path. scm.com

Table 1: Illustrative Energetic Control by this compound in a Competitive Migration Reaction This table illustrates the conceptual findings from research. nih.gov The energy values are representative examples to demonstrate the principle of selectivity enhancement.

Migrating Group ScenarioKey Intermediate TypeTransition State Energy (ΔG‡) for Path ATransition State Energy (ΔG‡) for Path BPredicted Outcome
Without NHH (e.g., N,N-dibenzyl)Pseudo-symmetric~X kcal/mol~X + 0.5 kcal/molMixture of Isomers
With NHH (N-hexyl-N-aryl)Asymmetric~Y kcal/mol~Y + 5.0 kcal/molSingle Isomer (via Path A)

Solvent Effects on Reaction Mechanisms via Computation

The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates and mechanisms. numberanalytics.com Computational models are crucial for dissecting these solvent effects, which can be challenging to isolate experimentally. chemistryviews.org Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction pathways. numberanalytics.comglycoforum.gr.jp

Computational approaches to modeling solvent effects are generally categorized as implicit or explicit. stackexchange.com

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with specific properties like a dielectric constant. glycoforum.gr.jp This approach is computationally efficient and effective for capturing bulk electrostatic effects.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. stackexchange.com This method is computationally intensive but allows for the modeling of specific interactions like hydrogen bonding or direct participation of the solvent in the reaction mechanism.

In studies involving this compound, computational analysis has shed light on specific solvent requirements. For example, in certain C-C amination cascades, 1,4-dioxane (B91453) was identified as a uniquely effective solvent. acs.org Computational modeling supported a mechanistic hypothesis where the dioxane molecule acts as a nucleophilic catalyst during the catalytic cycle, explaining why the reaction fails in other seemingly similar solvent media. acs.org Such studies demonstrate the power of computation in moving beyond simple polarity arguments to understand specific solvent-solute interactions that dictate reactivity. numberanalytics.com

Advanced Computational Methodologies

The accuracy and reliability of computational predictions depend heavily on the chosen theoretical method. A hierarchy of methods exists, offering a trade-off between computational cost and accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for studying organic molecules and their reactions. nih.gov It offers a favorable balance of accuracy and computational expense, making it suitable for systems the size of this compound and its reaction partners. nih.gov DFT methods are used to optimize geometries of ground states and transition states, calculate reaction energies, and analyze electronic structures. glycoforum.gr.jparistonpubs.com

The choice of the functional is a critical aspect of DFT calculations, as different functionals are parameterized for different purposes. chemistryviews.org For instance, functionals like B3LYP are widely used for general-purpose calculations, while others like the M06-2X or ωB97XD are specifically designed to better handle non-covalent interactions or thermochemistry. glycoforum.gr.jpnih.gov The negative energy values of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) calculated via DFT can confirm a molecule's stability. aristonpubs.com

Table 2: Selected DFT Functionals and Their Applications in Reactivity Studies

DFT FunctionalCommon Application AreaReference Example Context
B3LYPGeneral geometry optimization and electronic structure.Investigating electronic structure of complex molecules. nih.gov
M06-2XKinetics, thermochemistry, and non-covalent interactions.Calculating structural and energy changes in reaction mechanisms. glycoforum.gr.jp
ωB97XDSystems with significant non-covalent or dispersion interactions.Geometry optimization where non-covalent forces are critical. nih.gov

Ab Initio Calculations and Electron Correlation Methods

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parameterization. icheme.org The simplest ab initio method is Hartree-Fock (HF), which provides a foundational but often quantitatively inaccurate picture by neglecting the correlated motion of electrons. slideserve.commpg.de

To achieve higher accuracy, methods that explicitly include electron correlation are necessary. slideserve.com Electron correlation is the interaction between individual electrons, and it is divided into two types: dynamic and static.

Dynamic Correlation: This refers to the short-range interactions of electrons trying to avoid each other. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are highly effective at capturing this. mpg.de

Static Correlation: This becomes important in systems with multiple competing electronic configurations, such as in bond-breaking or electronically excited states. Multi-reference methods like CASSCF and CASPT2 are designed to handle this.

For reactions involving this compound, high-level ab initio calculations, such as explicitly correlated methods (e.g., CCSD(T)-F12), can provide benchmark energetic data. uni-stuttgart.de While too computationally expensive for routine pathway exploration, they are invaluable for validating the energies of key points (reactants, transition states, products) on a potential energy surface calculated with more approximate methods like DFT. uni-stuttgart.de

Development of New Computational Models for Chemical Reactivity

Beyond applying existing methods, the study of molecules like this compound can drive the development of new computational tools for predicting chemical reactivity. nih.gov A major challenge in computational chemistry is the unbiased exploration of complex potential energy surfaces to discover all feasible reaction pathways, including unexpected ones. hokudai.ac.jp

New methodologies aim to automate this process. For example, the Artificial Force-Induced Reaction (AFIR) method is a powerful technique for systematically exploring reaction pathways between two or more molecules. hokudai.ac.jp It works by applying a virtual "pushing" force to bring reactants together, allowing the algorithm to identify transition states and reaction routes without prior assumptions about the mechanism. hokudai.ac.jp Such automated reaction path discovery tools could be applied to systems containing this compound to predict novel reactivity, understand the formation of side products, or design catalysts that steer the reaction along a desired path. The development of these models is crucial for transitioning from analyzing known reactions to predictively designing new ones. smu.edu

N Hexylhydroxylamine in Advanced Materials Research

Role as a Stabilizer in Polymer Systems

Polymers are susceptible to degradation from environmental factors like heat and UV light, which can alter their properties and reduce their functional lifespan. iea-shc.org Chemical stabilizers are added to polymers to counteract these degradation processes. iea-shc.org N-alkylhydroxylamines, including N-hexylhydroxylamine, have been identified as effective stabilizers for various polymers. google.comgoogle.com

Application in Polyolefins and Other Polymer Substrates

This compound and its derivatives are utilized as stabilizers in a variety of polymer systems. Patents and technical literature describe the use of N,N-dihydrocarbylhydroxylamines, a class that includes compounds like N,N-di-n-hexylhydroxylamine, as effective stabilizers for polymeric substrates, particularly polyolefins. google.com Polyolefins, such as polyethylene (B3416737) and polypropylene, are among the most widely used plastics and are susceptible to degradation, making effective stabilization crucial. The incorporation of these hydroxylamine (B1172632) derivatives helps to protect the polymer from degradation. chempoint.com

Beyond polyolefins, these stabilizers are also noted for their utility in other polymer substrates, including synthetic rubbers. google.comgoogle.com For instance, N-cyclohexylhydroxylamine, a related compound, has been used as a "stopping agent" in the emulsion polymerization of styrene-butadiene rubber, highlighting the broader applicability of such compounds in polymer manufacturing. google.com The effectiveness of these stabilizers is often evaluated in combination with other additives to create robust protective systems against various degradation pathways. iea-shc.org

Mechanism of Stabilization in Polymer Degradation

The degradation of polymers, particularly through photo-oxidation or thermal oxidation, is a free-radical chain reaction. nih.govresearchgate.net The process is typically initiated by energy from heat or UV light, which causes the formation of free radicals on the polymer backbone. researchgate.net These radicals react with oxygen to form peroxy radicals, which then propagate the degradation by abstracting hydrogen from other polymer chains, creating a cascading effect that leads to changes in material properties like brittleness and discoloration. iea-shc.orgnih.gov

This compound functions as a stabilizer by interrupting this chain reaction. It acts as a radical scavenger. This mechanism is characteristic of hindered amine light stabilizers (HALS), which are known for their high efficiency in protecting polymers. iea-shc.orgchempoint.com The hydroxylamine compound can donate a hydrogen atom to the highly reactive polymer alkyl (R•) or peroxy (ROO•) radicals, neutralizing them and terminating the degradation cycle. In the process, the hydroxylamine is converted into a stable nitroxide radical.

This nitroxide radical is key to the high efficiency of this stabilization mechanism. Unlike the polymer radicals it neutralizes, the nitroxide radical is much less reactive and does not propagate the degradation chain. Furthermore, it can participate in a regenerative cycle, known as the Denisov Cycle for HALS, where it can react with other polymer radicals, eventually being regenerated back into a form that can continue to trap new radicals. iea-shc.org This cyclic nature allows a small amount of the stabilizer to protect the polymer over a long period.

Polymer Degradation Stage Process Role of this compound (Stabilizer)
Initiation Polymer chains form free radicals (R•) due to heat or UV light. researchgate.net-
Propagation Radicals react with oxygen to form peroxy radicals (ROO•), which attack other polymer chains, creating more radicals. iea-shc.orgThe hydroxylamine group (-NHOH) donates a hydrogen atom to scavenge and neutralize the polymer radicals (R•) and peroxy radicals (ROO•).
Termination Radicals combine to form stable, non-radical products.This compound interrupts the propagation cycle, preventing widespread damage to the polymer matrix.

Potential in Functional Materials Design

The chemical reactivity of this compound also makes it a valuable tool in the synthesis of new functional materials. Its ability to participate in specific chemical transformations allows for the construction of complex molecules and materials with tailored properties.

Integration into Novel Material Systems

A significant application of this compound in functional materials design is its use in [3+2] cycloaddition reactions to create isoxazolidines. nih.gov In this type of reaction, this compound can be reacted with an aldehyde or ketone to form a nitrone in situ. This nitrone then reacts with an olefin (a molecule with a carbon-carbon double bond) to form a stable, five-membered isoxazolidine (B1194047) ring. nih.gov This methodology is particularly powerful because it converts relatively simple, flat (sp²-hybridized) starting materials into complex, three-dimensional (sp³-rich) structures. nih.gov Such structures are of interest in fields like medicinal chemistry and materials science for creating compounds with unique spatial arrangements. The reaction has been shown to be compatible with a variety of substrates, including those attached to DNA, opening avenues for the creation of large combinatorial libraries of novel compounds. nih.gov

Another area where this compound demonstrates its utility is in directing the outcome of catalytic reactions. In certain silver-catalyzed C-C bond amination reactions, the choice of the hydroxylamine reagent is critical. acs.orgchemrxiv.org Researchers found that using this compound (NHH) as the nitrogen source promoted the exclusive migration of a specific part of the molecule during the reaction. acs.orgchemrxiv.org This level of control is crucial for synthesizing a single, desired isomer of a complex molecule, avoiding the formation of mixtures that are difficult to separate and may not have the desired properties. chemrxiv.org This selectivity allows for the precise design of molecular architectures, a key aspect of developing functional materials.

Structure-Property Relationships in Material Applications

The structure of a material at the molecular level dictates its macroscopic properties. researchgate.net The use of this compound in synthesis directly influences the structure of the final material, thereby determining its function.

In the case of the [3+2] cycloaddition, the incorporation of the N-hexyl group from this compound into the final isoxazolidine structure affects its physical properties, such as solubility and crystallinity. The transformation from flat starting materials to sp³-rich products leads to materials with different topographical features than their precursors. nih.gov This structural complexity is a sought-after feature in the design of bioactive compounds and advanced materials. nih.gov

The influence of this compound on reaction selectivity provides a clear example of a structure-property relationship. chemrxiv.org The specific structure of this compound, compared to other hydroxylamines, creates a higher energy barrier for one reaction pathway over another, leading to the formation of a single product isomer. chemrxiv.org The property, in this case, is the isomeric purity of the resulting C-C aminated product. chemrxiv.org For applications in electronics, pharmaceuticals, or catalysis, having a pure, single-isomer material is often essential for achieving the desired performance and avoiding unintended effects. researchgate.net

Application Role of this compound Resulting Material Structure Key Property
[3+2] Nitrone-Olefin Cycloaddition Reacts to form a nitrone intermediate for the cycloaddition. nih.govsp³-rich polycyclic isoxazolidines. nih.govTopographical complexity, specific stereochemistry. nih.gov
Silver-Catalyzed C-C Amination Acts as a nitrogen source that directs reaction pathway. acs.orgchemrxiv.orgSingle isomer of C-C amination products. chemrxiv.orgHigh isomeric purity and defined molecular architecture. chemrxiv.org

Future Directions in Materials Science Applications

The demonstrated roles of this compound as both a stabilizer and a synthetic building block suggest several promising future directions in materials science.

The development of more sophisticated polymer stabilization systems is a continuous goal. Future research could focus on grafting this compound or similar molecules onto polymer backbones. cnrs.fr Creating such polymer-bound stabilizers could prevent their leaching from the material over time, leading to enhanced durability and longevity, which is particularly important for materials used in demanding, long-term applications like outdoor construction or medical implants. cnrs.fr

In functional materials design, the ability of this compound to control reaction pathways and build complex 3D structures can be further exploited. nih.govchemrxiv.org As materials discovery becomes increasingly driven by computational models and machine learning, reagents like this compound that offer predictable control over synthesis will become more valuable. researchgate.netmit.edu Future work could explore its integration into the synthesis of hierarchical materials, where structure is controlled from the molecular to the macroscopic scale. imdea.org This could lead to the development of new catalysts, sensors, or materials for energy storage with precisely engineered properties. imdea.orgwalshmedicalmedia.com

Furthermore, the principles learned from the application of this compound can be applied to the design of other novel reagents. By modifying the alkyl group (the "hexyl" part of the molecule), researchers can fine-tune its steric and electronic properties to achieve even greater control over chemical reactions or to enhance its compatibility with different material systems. This opens the door to creating a library of "designer" reagents for the bespoke synthesis of advanced materials. The continuous improvement of existing materials and the development of new ones are key priorities for technological advancement, and versatile compounds like this compound are set to play a significant role in this progress. researchgate.net

Q & A

Q. How is N-hexylhydroxylamine synthesized, and what are the critical parameters affecting yield and purity?

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, analogous hydroxylamine derivatives (e.g., N-(4-chloro-2-methylphenyl)hydroxylamine) are synthesized by reacting aniline derivatives with hydroxylamine hydrochloride under basic conditions . Critical parameters include:

  • Temperature : Optimal reaction temperatures (e.g., 60–80°C) minimize side reactions.
  • pH : Alkaline conditions (pH 10–12) favor deprotonation of hydroxylamine, enhancing reactivity.
  • Catalysts : Use of transition metals (e.g., Fe²⁺) may accelerate reductive steps.
  • Purification : Column chromatography or recrystallization is essential to isolate high-purity product .

Table 1 : Example Synthesis Parameters for Analogous Hydroxylamines

PrecursorReaction Time (h)Yield (%)Purity (HPLC)
4-Chloro-2-methylaniline1278≥98%
Hexylamine246595%

Q. What spectroscopic methods are recommended for characterizing this compound, and how are spectral interpretations validated?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure (e.g., hydroxylamine proton at δ 5–6 ppm; hexyl chain protons at δ 1.2–1.6 ppm).
  • FT-IR : O-H stretching (3200–3600 cm⁻¹) and N-O vibrations (950–1250 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight determination (e.g., C₆H₁₅NO: theoretical 117.1154, observed 117.1152). Cross-validation with computational tools (e.g., Gaussian for NMR chemical shift prediction) enhances reliability .

Q. What are the stability considerations for this compound under different storage conditions?

this compound is prone to oxidation and hydrolysis. Stability protocols include:

  • Storage : Inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.
  • Solvent Choice : Anhydrous acetonitrile or DMF reduces hydrolysis risk compared to aqueous buffers.
  • Monitoring : Regular HPLC analysis detects degradation products (e.g., nitrohexane from oxidation). Note : Long-term storage (>6 months) is discouraged due to increased hazard potential .

Advanced Research Questions

Q. How can researchers resolve contradictory results in the reactivity of this compound across different solvent systems?

Contradictions often arise from solvent polarity and proticity. For example:

  • Polar aprotic solvents (e.g., DMSO) stabilize intermediates, enhancing nucleophilicity.
  • Protic solvents (e.g., methanol) may protonate the hydroxylamine group, reducing reactivity. Methodological approach :
  • Conduct kinetic studies in controlled solvent environments.
  • Use DFT calculations to model solvent effects on transition states.
  • Validate with in-situ IR or Raman spectroscopy to track intermediate formation .

Q. What advanced analytical techniques are required to detect degradation products of this compound, and how are they optimized?

  • LC-MS/MS : Enables identification of trace degradation products (e.g., nitrohexane, hexanal) with collision-induced dissociation (CID) for structural elucidation.
  • GC-TOF : High-resolution time-of-flight MS detects volatile byproducts.
  • Optimization : Spike-and-recovery experiments with isotopically labeled standards (e.g., ¹³C-N-hexylhydroxylamine) improve quantification accuracy .

Q. What computational modeling approaches are used to predict the reaction pathways of this compound in complex matrices?

  • Molecular Dynamics (MD) : Simulates interactions with biomolecules (e.g., enzymes) to predict binding affinities.
  • Density Functional Theory (DFT) : Calculates activation energies for oxidation or reduction pathways.
  • Validation : Compare predicted intermediates with experimental LC-MS/MS data .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and safety goggles.
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid inhalation.
  • Spill Management : Neutralize spills with 5% acetic acid before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.